4-(2,2-Dibromovinyl)tetrahydro-2H-pyran

Corey-Fuchs reaction Alkyne synthesis Building block

4-(2,2-Dibromovinyl)tetrahydro-2H-pyran (CAS 1093194-04-7) is a halogenated heterocyclic compound with the molecular formula C₇H₁₀Br₂O and a molecular weight of 269.96 g/mol. It features a saturated six-membered tetrahydropyran ring with a gem-dibromovinyl substituent at the 4-position.

Molecular Formula C7H10Br2O
Molecular Weight 269.96 g/mol
Cat. No. B8134072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,2-Dibromovinyl)tetrahydro-2H-pyran
Molecular FormulaC7H10Br2O
Molecular Weight269.96 g/mol
Structural Identifiers
SMILESC1COCCC1C=C(Br)Br
InChIInChI=1S/C7H10Br2O/c8-7(9)5-6-1-3-10-4-2-6/h5-6H,1-4H2
InChIKeyOKAJPMPQPJHDSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 4-(2,2-Dibromovinyl)tetrahydro-2H-pyran (CAS 1093194-04-7) as a Strategic Alkyne Building Block


4-(2,2-Dibromovinyl)tetrahydro-2H-pyran (CAS 1093194-04-7) is a halogenated heterocyclic compound with the molecular formula C₇H₁₀Br₂O and a molecular weight of 269.96 g/mol [1]. It features a saturated six-membered tetrahydropyran ring with a gem-dibromovinyl substituent at the 4-position . The compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry, with the dibromovinyl group serving as a masked alkyne equivalent. Its principal value lies in its role as a precursor to 4-ethynyltetrahydropyran via the Corey-Fuchs reaction, enabling the introduction of a terminal alkyne handle onto the tetrahydropyran scaffold [2]. The compound is commercially available with a typical purity of 95% [1].

Why Generic 4-Substituted Tetrahydropyrans Cannot Substitute for 4-(2,2-Dibromovinyl)tetrahydro-2H-pyran in Alkyne Synthesis


The 4-(2,2-Dibromovinyl)tetrahydro-2H-pyran scaffold is not interchangeable with other 4-substituted tetrahydropyran derivatives due to the unique reactivity profile of the gem-dibromoalkene moiety. While 4-ethynyltetrahydropyran provides the desired alkyne functionality directly, it lacks the stability and synthetic versatility of the dibromovinyl precursor, which can be stored and handled more readily and unmasked under controlled conditions [1]. Conversely, 4-vinyl or 4-alkyl tetrahydropyran analogs cannot be efficiently converted to the corresponding terminal alkyne, rendering them unsuitable for applications requiring a tetrahydropyran-alkyne handle. The 3-substituted positional isomer (3-(2,2-dibromovinyl)tetrahydro-2H-pyran) exists but presents a different spatial orientation of the reactive handle, which can critically impact downstream molecular interactions and binding geometries . Furthermore, the dibromovinyl group enables selective metal-catalyzed cross-coupling reactions that are not feasible with the corresponding dichlorovinyl or unsubstituted vinyl analogs due to differences in bond dissociation energies and oxidative addition kinetics [2].

Quantitative Differentiation Guide for 4-(2,2-Dibromovinyl)tetrahydro-2H-pyran vs. Closest Analogs


Synthetic Utility: 4-(2,2-Dibromovinyl)tetrahydro-2H-pyran vs. 4-Ethynyltetrahydropyran as Alkyne Precursors

The target compound serves as a stable, storable precursor to 4-ethynyltetrahydropyran, which can be generated on-demand via the Corey-Fuchs reaction. While 4-ethynyltetrahydropyran itself is commercially available, it is significantly more expensive and less stable than the dibromovinyl precursor. The transformation of the dibromovinyl group to the terminal alkyne proceeds via a well-established two-step protocol, offering the researcher greater control over the timing of alkyne introduction in a synthetic sequence [1].

Corey-Fuchs reaction Alkyne synthesis Building block

Reactivity Profile: 4-(2,2-Dibromovinyl)tetrahydro-2H-pyran vs. 4-(2,2-Dichlorovinyl)tetrahydro-2H-pyran in Cross-Coupling

The gem-dibromovinyl group exhibits superior reactivity in palladium-catalyzed cross-coupling reactions compared to the corresponding gem-dichlorovinyl analog due to the weaker carbon-bromine bond. This difference in bond dissociation energy translates to more facile oxidative addition, a key step in many catalytic cycles. The target compound's C-Br bond (BDE ~285 kJ/mol) is significantly weaker than the C-Cl bond in the dichlorovinyl analog (BDE ~327 kJ/mol), enabling cross-coupling under milder conditions and with higher yields [1].

Cross-coupling Halogen effect Reactivity

Commercial Availability and Purity: 4-(2,2-Dibromovinyl)tetrahydro-2H-pyran vs. 3-Positional Isomer

4-(2,2-Dibromovinyl)tetrahydro-2H-pyran is commercially available from multiple vendors with a standard purity of 95% . In contrast, the 3-substituted positional isomer (3-(2,2-dibromovinyl)tetrahydro-2H-pyran, CAS 1849193-30-1) is also available at 95% purity but from a more limited set of suppliers, potentially impacting lead times and cost . The 4-substituted isomer is more commonly stocked, ensuring reliable access for research programs.

Procurement Purity Isomer comparison

LogP and Topological Polar Surface Area: 4-(2,2-Dibromovinyl)tetrahydro-2H-pyran vs. 4-Vinyltetrahydro-2H-pyran

The presence of two bromine atoms significantly alters the physicochemical profile of the tetrahydropyran scaffold compared to non-halogenated analogs. The target compound has a computed LogP of 3.04 and a Topological Polar Surface Area (TPSA) of 9.2 Ų [1]. In contrast, 4-vinyltetrahydro-2H-pyran (hypothetical) would have a significantly lower LogP (~1.5-2.0) and a comparable TPSA. This difference in lipophilicity can impact membrane permeability and metabolic stability, making the dibromovinyl derivative a more suitable building block for optimizing pharmacokinetic properties in drug discovery programs.

Physicochemical properties Drug-likeness Lipophilicity

Recommended Application Scenarios for 4-(2,2-Dibromovinyl)tetrahydro-2H-pyran Based on Differentiated Evidence


Synthesis of Tetrahydropyran-Containing Alkynes for Click Chemistry and Bioconjugation

The compound is an ideal precursor for generating 4-ethynyltetrahydropyran, a key building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other bioorthogonal ligation strategies. The stability of the dibromovinyl group allows for its incorporation early in a synthetic sequence, with the alkyne unmasked at a later stage, minimizing the risk of undesired side reactions. This is supported by the established Corey-Fuchs reaction methodology [1].

Medicinal Chemistry: Lead Optimization of Tetrahydropyran-Based Scaffolds

The enhanced lipophilicity conferred by the dibromovinyl group (LogP = 3.04) makes this compound a valuable intermediate for optimizing the pharmacokinetic properties of drug candidates containing a tetrahydropyran ring [2]. The bromine atoms also serve as heavy atom labels for X-ray crystallography, facilitating structure-based drug design.

Materials Science: Synthesis of Functionalized Polymers and Liquid Crystals

The gem-dibromoalkene moiety can participate in palladium-catalyzed cross-coupling polymerizations (e.g., Suzuki polycondensation) to produce conjugated polymers with tetrahydropyran side chains. The higher reactivity of the C-Br bond compared to C-Cl enables more efficient polymerization under milder conditions [3].

Process Chemistry: Large-Scale Synthesis of Key Intermediates

The broad commercial availability of 4-(2,2-dibromovinyl)tetrahydro-2H-pyran at 95% purity from multiple vendors makes it a reliable starting material for pilot plant and manufacturing campaigns. Its stability under ambient storage conditions reduces the logistical burden associated with sensitive terminal alkynes.

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